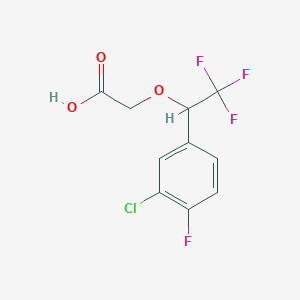

2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid

Description

2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to an acetic acid moiety

Properties

Molecular Formula |

C10H7ClF4O3 |

|---|---|

Molecular Weight |

286.61 g/mol |

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy]acetic acid |

InChI |

InChI=1S/C10H7ClF4O3/c11-6-3-5(1-2-7(6)12)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |

InChI Key |

CFFSWYVKDVFIEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)OCC(=O)O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.

Formation of Intermediate: The aniline undergoes a reaction with trifluoroacetic anhydride to form an intermediate trifluoroacetamide.

Ether Formation: The intermediate is then reacted with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethoxy group.

Hydrolysis: Finally, the trifluoroacetamide is hydrolyzed to yield the target compound, 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Formation of substituted derivatives with different nucleophiles.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Esterification: Formation of esters with various alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is significant in drug discovery due to its unique chemical structure that enhances biological activity. Its fluorinated moieties contribute to improved pharmacokinetic properties, making it a candidate for developing new therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated by the National Cancer Institute and showed promising antitumor activity with a mean growth inhibition (GI) value of 15.72 μM against human tumor cells .

Agrochemicals

Fluorinated compounds often demonstrate enhanced biological activity and stability in environmental conditions, making them suitable for use as pesticides or herbicides. The trifluoroethyl group may enhance the lipophilicity of the molecule, improving its efficacy as an agrochemical agent.

Synthesis of Fluorinated Intermediates

The synthesis of this compound can serve as an intermediate in producing more complex fluorinated molecules used in pharmaceuticals and agrochemicals. The synthesis methods often involve nucleophilic substitutions or coupling reactions that yield high-purity products with desirable yields .

In vitro studies have shown that compounds related to 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid exhibit antimicrobial properties. For instance, a related fluorinated compound demonstrated moderate activity against Escherichia coli and Candida albicans, indicating potential for further exploration in antimicrobial applications .

Mechanism of Action

The mechanism of action of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid depends on its specific application. Generally, the trifluoromethyl and halogen groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-fluorophenylacetic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties.

2-(1-(3-Chloro-4-fluorophenyl)ethoxy)acetic acid: Similar structure but without the trifluoromethyl group.

2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)propionic acid: Contains a propionic acid moiety instead of acetic acid.

Uniqueness

2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the combination of trifluoromethyl and halogen groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications in research and industry.

Biological Activity

2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₆ClF₄NO₂

- Molecular Weight : 271.6 g/mol

- IUPAC Name : 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid

- CAS Number : 1087798-01-3

Biological Activity Overview

The biological activity of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can be categorized into various pharmacological effects including anticancer, anti-inflammatory, and enzyme inhibition activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives containing a similar trifluoroethyl moiety have shown significant cytotoxic effects against glioblastoma cells (LN229), assessed through methods such as MTT assays and colony formation tests .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | LN229 | 10.5 | Induction of apoptosis |

| 5c | LN229 | 8.0 | Cell cycle arrest |

| 5e | LN229 | 7.5 | Inhibition of proliferation |

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of key enzymes involved in metabolic pathways. For example, compounds with a trifluoromethyl group have been shown to exhibit significant inhibitory activity against α-glucosidase and urease enzymes. These activities are attributed to the electron-withdrawing properties of the trifluoromethyl group, which enhances binding affinity to the active sites of these enzymes .

| Enzyme | IC₅₀ (µM) | Standard Comparison |

|---|---|---|

| α-Glucosidase | 3.50 | Acarbose (5.30) |

| Urease | 22.30 | Thiourea (31.40) |

The mechanisms by which 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid exerts its biological effects are multifaceted:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G1/S phase transition.

- Enzyme Inhibition : The trifluoromethyl group enhances interaction with enzyme active sites through hydrogen bonding and electrostatic interactions.

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid.

- Thiazolidinone Derivatives : Research on thiazolidinone derivatives demonstrated their effectiveness against multiple cancer types including prostate and breast cancer . These findings suggest that modifications to the trifluoromethyl group can enhance anticancer properties.

- Dual Enzyme Inhibitors : Compounds with similar structures have been identified as dual inhibitors against α-glucosidase and urease with IC₅₀ values significantly lower than standard drugs . This positions them as potential therapeutic agents for conditions like diabetes and hypertension.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.